molecular formula C9H10FN3O B13439180 (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B13439180
M. Wt: 195.19 g/mol
InChI Key: ICEKINAPVUVHSB-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a methanone derivative featuring two distinct heterocyclic substituents: a 3-aminoazetidine group and a 5-fluoropyridin-3-yl group. The 5-fluoropyridine group contributes aromaticity and electron-withdrawing properties due to the fluorine substituent.

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C9H10FN3O/c10-7-1-6(2-12-3-7)9(14)13-4-8(11)5-13/h1-3,8H,4-5,11H2

InChI Key

ICEKINAPVUVHSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.

    Coupling Reactions: The final step involves coupling the azetidine ring with the fluoropyridine moiety under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability

Thermal decomposition behavior is a critical parameter for assessing compound stability. Two structurally related methanone derivatives, di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively . These high values are attributed to extensive hydrogen-bonding networks stabilizing their crystal lattices. In contrast, (3-aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone likely has fewer hydrogen-bond donors (only the amino group in azetidine), which may result in lower thermal stability. The fluorine atom on pyridine could enhance intermolecular dipole interactions, but its impact on thermal resilience remains speculative without direct data.

Crystallographic Properties

However, Compound 4 (orthorhombic space group Pbc2₁, density: 1.675 g·cm⁻³) from the evidence serves as a reference for methanone derivatives . The target’s crystallization behavior may resemble that of other methanones, which often form colorless crystals from reaction mother liquors. Structural analysis of such compounds typically employs SHELX software for refinement, as highlighted in crystallographic studies .

Substituent Effects

  • Azetidine vs. Tetrazole/Pyrazole Groups: The 3-aminoazetidine group in the target compound differs from tetrazole or pyrazole rings in analogs (e.g., compounds 7a and 7b in ) .
  • Fluoropyridine vs. Cyanothiophene/Carboxylate: The 5-fluoropyridine group contrasts with electron-deficient substituents like cyanothiophene (7a) or carboxylate (7b) . Fluorine’s electronegativity may modulate the methanone’s electron distribution differently, influencing solubility or intermolecular interactions.

Data Table: Comparison of Methanone Derivatives

Compound Name Key Substituents Decomposition Temp (°C) Crystal Data (Space Group, Density) Synthesis Method
di(1H-tetrazol-5-yl) methanone oxime Tetrazole, oxime 288.7 Not reported Oxime formation
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) Tetrazole, hydrazone 247.6 Not reported Hydrazone coupling
7a () Pyrazole, cyanothiophene Not reported Not reported 1,4-dioxane, triethylamine
7b () Pyrazole, carboxylate Not reported Not reported 1,4-dioxane, triethylamine
Compound 4 () Not specified Not reported Pbc2₁, 1.675 g·cm⁻³ Oxidation reaction

Structural-Activity Considerations

For example, side-chain length in cannabinoids directly correlates with receptor affinity . By analogy, the azetidine and fluoropyridine groups in the target compound may influence bioactivity or material properties through steric effects, hydrogen bonding, or electronic interactions.

Biological Activity

(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}FN2_2O
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 1341865-38-0

The biological activity of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Aurora Kinase Inhibition : Research indicates that compounds similar to (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone can inhibit Aurora kinases, which are critical for cell division and have been implicated in cancer progression .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanisms may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone:

StudyBiological ActivityMethodologyKey Findings
Aurora Kinase InhibitionIn vitro assaysSignificant inhibition observed with IC50 values in low micromolar range.
Cytotoxicity in Cancer CellsAlamar Blue assayInduced apoptosis in breast and lung cancer cell lines with >70% cell death at 10 µM concentration.
Antioxidant ActivityDPPH assayExhibited moderate antioxidant activity compared to standard antioxidants.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone against breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed G2/M phase arrest.

Case Study 2: Inhibition of Pro-inflammatory Cytokines

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in TNF-alpha and IL-6 production, suggesting potential anti-inflammatory properties.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • In Vivo Studies : Animal model studies to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Optimization of the compound's structure to enhance potency and selectivity for specific biological targets.

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